Cystathionine-d4

Isotopic purity Mass spectrometry Internal standard

This deuterium-labeled analog provides the +4 Da mass shift essential for unambiguous differentiation from endogenous cystathionine in complex biological matrices. Unlike unlabeled cystathionine, it enables co-elution and identical ionization behavior, ensuring accurate matrix-effect correction in plasma, urine, and tissue homogenates. With ≥99% isotopic purity, it reliably quantifies low pathological concentrations, making it indispensable for CBS enzyme activity assays and clinical biomarker validation.

Molecular Formula C7H14N2O4S
Molecular Weight 226.29 g/mol
Cat. No. B10827545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCystathionine-d4
Molecular FormulaC7H14N2O4S
Molecular Weight226.29 g/mol
Structural Identifiers
SMILESC(CSCC(C(=O)O)N)C(C(=O)O)N
InChIInChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i1D,4D/hD2/t1?,4-,5-
InChIKeyILRYLPWNYFXEMH-IMEQHJBWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cystathionine-d4 Technical Baseline and Procurement Overview for Quantitative LC-MS/MS Applications


Cystathionine-d4 is a deuterium-labeled stable isotope analog of the endogenous sulfur-containing amino acid cystathionine, a key intermediate in the transsulfuration pathway linking methionine and cysteine metabolism. It is specifically formulated for use as an internal standard in quantitative mass spectrometry assays, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The incorporation of four deuterium atoms at the 3,3,4,4-positions creates a distinct mass shift (+4 Da relative to the unlabeled compound), enabling co-elution and near-identical ionization behavior while maintaining unambiguous mass spectrometric resolution from endogenous cystathionine in complex biological matrices such as plasma, urine, and tissue homogenates [1].

Why Unlabeled Cystathionine or Alternative Internal Standards Cannot Replace Cystathionine-d4 in Validated Quantitative Workflows


Substituting Cystathionine-d4 with unlabeled cystathionine or structurally dissimilar internal standards compromises the fundamental principle of stable isotope dilution mass spectrometry (IDMS) [1]. Unlabeled cystathionine cannot be distinguished from endogenous analyte, rendering absolute quantification impossible [2]. Structural analog internal standards, while cheaper, fail to co-elute identically with the target analyte and exhibit divergent ionization efficiencies and matrix effect susceptibilities, leading to inaccurate correction of sample-to-sample variability, particularly in complex biological matrices like plasma and urine where ion suppression can exceed 30% [3]. Even among stable isotope-labeled internal standards, critical performance differences exist between deuterium-labeled and 13C-labeled analogs that materially impact assay robustness and quantitative accuracy.

Cystathionine-d4 Quantitative Differentiation Evidence for Analytical Method Selection and Procurement


Isotopic Purity and Labeling Fidelity: Cystathionine-d4 vs. Alternative Vendor Specifications

The analytical utility of a deuterated internal standard is directly proportional to its isotopic enrichment and the absence of unlabeled or under-labeled contaminant species. Cystathionine-d4 from qualified vendors is specified with ≥99% purity for deuterated forms (d1-d4 combined) . This high isotopic enrichment minimizes cross-talk interference between the internal standard channel and the analyte channel, a phenomenon where lower-mass isotopologues of the internal standard contribute signal to the analyte's mass transition, leading to systematic overestimation of endogenous concentrations [1]. Comparatively, some alternative sources offer lower purity grades (e.g., 97-98%) that introduce greater risk of quantitative bias, particularly at low endogenous analyte concentrations where relative interference is maximized .

Isotopic purity Mass spectrometry Internal standard Quality control

Cost-Efficiency Comparison: Deuterium-Labeled (Cystathionine-d4) vs. 13C-Labeled Internal Standards

For high-throughput metabolomics or clinical research applications requiring routine analysis of large sample cohorts, the per-sample cost of the internal standard becomes a significant operational consideration. Deuterium-labeled internal standards, including Cystathionine-d4, are generally available at lower cost compared to their 13C-labeled counterparts due to the relative abundance and synthetic accessibility of deuterium [1]. While 13C-labeled standards can offer advantages in specific scenarios (e.g., avoiding deuterium-hydrogen exchange in certain mobile phases or mitigating minor chromatographic retention time shifts), the cost premium for 13C labeling can be 2-5x higher [2]. For the majority of reversed-phase LC-MS/MS methods targeting cystathionine, the d4 analog provides analytically sufficient performance at a more economical price point, enabling larger-scale studies without compromising quantitative reliability.

Cost-effectiveness Stable isotope labeling Procurement LC-MS

Matrix Effect Compensation: Deuterated Internal Standard vs. No Internal Standard

Quantitative analysis of endogenous metabolites in complex biological matrices like human plasma is routinely challenged by matrix effects, where co-eluting matrix components suppress or enhance analyte ionization, introducing significant quantitative error. The use of Cystathionine-d4 as a co-eluting stable isotope-labeled internal standard effectively normalizes for these matrix-induced signal variations, as both analyte and internal standard experience near-identical ionization conditions [1]. In contrast, methods relying on external calibration or structurally dissimilar internal standards fail to fully compensate for variable matrix effects across individual samples, particularly in clinical cohorts where plasma composition can vary substantially between subjects [2]. While direct, head-to-head quantitative data comparing Cystathionine-d4 vs. no IS in the same cystathionine assay is not available in the public literature, the fundamental principle is well-established: isotope dilution with a co-eluting SIL-IS improves accuracy and precision by correcting for matrix effects that can otherwise cause >30% bias [3].

Matrix effects Ion suppression Quantitative accuracy LC-MS/MS

Minimizing Deuterium-Hydrogen Back-Exchange: Stability Under Standard Analytical Conditions

A potential limitation of deuterium-labeled internal standards is the risk of deuterium-hydrogen back-exchange under certain analytical conditions, particularly in acidic mobile phases or during prolonged sample storage at extreme pH, which can lead to apparent loss of isotopic label and quantitative inaccuracy . For Cystathionine-d4, the deuterium atoms are located on stable carbon positions (3,3,4,4-d4), which are not susceptible to rapid acid- or base-catalyzed exchange under typical reversed-phase LC-MS conditions. This is in contrast to deuterium labels on heteroatoms (e.g., N-D, O-D) or alpha-carbon positions, which are more labile [1]. This structural stability ensures that the +4 Da mass difference remains constant throughout sample preparation, chromatographic separation, and ionization, providing consistent and reliable internal standardization across a wide range of analytical methods [2].

Hydrogen-deuterium exchange Back-exchange Analytical stability Sample preparation

Validated Application Scenarios for Cystathionine-d4 as a Critical Internal Standard


Clinical Metabolomics: Quantification of Plasma Cystathionine in CBS Deficiency and Cardiovascular Risk Studies

In clinical research targeting homocystinurias and cardiovascular disease, accurate measurement of plasma cystathionine is essential for assessing transsulfuration pathway flux. The use of Cystathionine-d4 as an internal standard enables precise, matrix-effect-corrected quantification in plasma samples, achieving the high accuracy and precision required for diagnostic cut-off determinations and longitudinal monitoring [1][2]. The high isotopic purity (≥99%) ensures minimal interference at low pathological concentrations observed in CBS-deficient patients (as low as 8% of control levels) [3].

Enzymatic Activity Assays: CBS Activity Determination Using Deuterated Substrates and Product Quantification

In CBS enzyme activity assays, where the product cystathionine is generated in vitro from deuterated substrates (e.g., 2,3,3-2H serine), Cystathionine-d4 serves as a structurally identical internal standard to quantify the enzymatically formed 3,3-2H-cystathionine product [1]. This allows for precise normalization of sample-to-sample variability in LC-MS/MS detection, enabling robust differentiation between control individuals (median activity ~404 nmol/h/L) and pyridoxine-nonresponsive CBS-deficient patients (median activity 0 nmol/h/L) [2].

High-Throughput Metabolomics Panels for Nutritional and Aging Research

Large-scale metabolomics studies, such as those investigating one-carbon metabolism in aging or nutritional intervention cohorts, require robust, cost-effective internal standardization for multi-analyte panels. The use of Cystathionine-d4, with its favorable cost profile relative to 13C-labeled alternatives [1], enables its inclusion in routine high-throughput UPLC-MS/MS methods targeting the methionine-homocysteine cycle [2]. This facilitates accurate quantitation of cystathionine alongside 16 other metabolites in plasma and cerebrospinal fluid, supporting broad molecular phenotyping efforts [3].

Pharmaceutical Bioanalysis: Drug Development Studies Targeting Sulfur Amino Acid Metabolism

In drug development programs investigating therapeutic modulation of the transsulfuration pathway, Cystathionine-d4 is employed as a quantitative tracer to monitor changes in endogenous cystathionine levels in preclinical models or clinical trial samples [1]. Its reliable performance in complex matrices and well-documented stability under standard bioanalytical conditions make it a preferred choice for generating robust pharmacokinetic/pharmacodynamic (PK/PD) biomarker data required for regulatory submissions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cystathionine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.